Carbazol-9-yl-acetic acid can be used as a building block for conductive polymers. Research has shown that poly(2-(9H-carbazol-9-yl)acetic acid) films can be electrochemically synthesized []. These films exhibit interesting electrochromic properties, meaning their color changes with the applied voltage []. This characteristic makes them potentially useful in applications like electronic displays and smart windows [].
Here, the research suggests that poly(2-(9H-carbazol-9-yl)acetic acid) films show a green color in the oxidized state and high transmittance in the neutral state [].
Carbazol-9-yl-acetic acid is an aromatic heterocyclic compound characterized by a tricyclic structure that includes two benzene rings fused to a five-membered nitrogen-containing ring. This compound is derived from carbazole, which was first isolated from coal tar in 1872. The molecular formula for carbazol-9-yl-acetic acid is with a molecular weight of 225.24 g/mol . Its structure consists of a carbazole moiety attached to an acetic acid group, making it notable for its potential applications in various fields, including organic electronics and pharmaceuticals.
Carbazol-9-yl-acetic acid exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of carbazole possess significant antibacterial and antifungal properties, making them potential candidates for pharmaceutical applications . Additionally, compounds related to carbazole have been investigated for their anticancer activities and effects on various biological pathways.
Several methods exist for synthesizing carbazol-9-yl-acetic acid:
Carbazol-9-yl-acetic acid has several practical applications:
Interaction studies involving carbazol-9-yl-acetic acid focus primarily on its biological activity and interactions with various biological targets. Research indicates that derivatives of this compound may interact with enzymes or receptors involved in microbial resistance, thereby providing insights into their potential therapeutic uses. Further studies are needed to elucidate the specific mechanisms by which these interactions occur.
Carbazol-9-yl-acetic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Carbazole | Two benzene rings fused to a nitrogen ring | Base structure for many derivatives |
9-Hydroxycarbazole | Hydroxyl group at position 9 | Increased solubility and reactivity |
3,6-Dichlorocarbazole | Chlorine substituents at positions 3 and 6 | Enhanced electronic properties |
Carbazol-1-carboxylic acid | Carboxylic acid at position 1 | Directly comparable but lacks acetic functionality |
2-Carbazolylacetic acid | Acetic acid at position 2 | Different positional isomer |
Carbazol-9-yl-acetic acid stands out due to its unique combination of both the carbazole core and the acetic acid functional group, which enhances its solubility and potential biological activity compared to other similar compounds.
Carbazol-9-yl-acetic acid, with the molecular formula C₁₄H₁₁NO₂, is an organic compound featuring a carbazole moiety connected to an acetic acid functional group at the 9-position [1] [2]. The compound consists of a tricyclic aromatic ring system (the carbazole portion) with an acetic acid group attached to the nitrogen atom [3]. This structural arrangement creates a unique molecular conformation that influences its chemical and physical properties [4].
The molecular geometry of carbazol-9-yl-acetic acid exhibits specific bond angles that define its three-dimensional structure [5]. X-ray crystallographic studies have revealed detailed information about these bond angles [6]. The C14—O2—H2O bond angle measures 109.0(14)°, which is typical for a carboxylic acid group [6] [7]. The nitrogen atom in the carbazole ring system forms three key bond angles: C1—N1—C12 at 108.85(15)°, C1—N1—C13 at 124.87(16)°, and C12—N1—C13 at 126.21(16)° [6].
The bond angle between the nitrogen atom and the acetic acid group (N1—C13—C14) is 113.56(15)°, while the carboxylic acid group itself has bond angles of O1—C14—O2 at 124.31(18)°, O1—C14—C13 at 123.49(17)°, and O2—C14—C13 at 112.19(16)° [6] [7]. These bond angles contribute to the overall molecular geometry and influence the compound's reactivity patterns [7].
Table 1: Key Bond Angles in Carbazol-9-yl-acetic acid
Bond Angle | Value (°) |
---|---|
C14—O2—H2O | 109.0(14) |
C1—N1—C12 | 108.85(15) |
C1—N1—C13 | 124.87(16) |
C12—N1—C13 | 126.21(16) |
N1—C13—C14 | 113.56(15) |
O1—C14—O2 | 124.31(18) |
O1—C14—C13 | 123.49(17) |
O2—C14—C13 | 112.19(16) |
Carbazol-9-yl-acetic acid crystallizes in a monoclinic crystal system with the space group C2/c [6] [7]. The unit cell parameters have been determined through X-ray crystallography, with dimensions of a = 32.067(19) Å, b = 5.340(3) Å, c = 13.134(7) Å, and β = 97.756(8)° [6]. The unit cell volume is 2229(2) ų, containing eight molecules per unit cell (Z = 8) [6] [7].
The crystal structure reveals important bond lengths that characterize the molecular framework of carbazol-9-yl-acetic acid [6]. The carbonyl bond (O1—C14) measures 1.224(2) Å, while the hydroxyl bond (O2—C14) is 1.315(2) Å [6]. The nitrogen-carbon bonds in the carbazole system (N1—C1 and N1—C12) are 1.388(2) Å and 1.391(2) Å respectively, indicating the aromatic nature of these bonds [6] [7]. The bond connecting the nitrogen to the acetic acid group (N1—C13) is longer at 1.436(2) Å, consistent with a single bond character [6].
Table 2: Crystal Structure Parameters of Carbazol-9-yl-acetic acid
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C2/c |
Unit Cell Parameters a | 32.067(19) Å |
Unit Cell Parameters b | 5.340(3) Å |
Unit Cell Parameters c | 13.134(7) Å |
Unit Cell Angle β | 97.756(8)° |
Unit Cell Volume | 2229(2) ų |
Z (molecules per unit cell) | 8 |
Density (calculated) | 1.343 Mg/m³ |
The dihedral angles in carbazol-9-yl-acetic acid provide crucial information about its three-dimensional conformation [6] [7]. The tricyclic aromatic ring system of the carbazole moiety is essentially planar, with a maximum deviation of only 0.025(2) Å from planarity [6] [7]. The dihedral angle between the two benzene rings in the carbazole system is 2.8(5)°, indicating near coplanarity [6] [7] [8].
The pyrrole ring in the carbazole system makes dihedral angles of 1.5(5)° and 1.3(5)° with the first and second benzene rings, respectively, further confirming the planarity of the carbazole moiety [6] [7]. In contrast, the carboxylic acid group forms a significant dihedral angle of 88.5(1)° with the pyrrole ring [6] [7] [8]. This near-perpendicular orientation between the carbazole system and the acetic acid group is a defining conformational feature of the molecule that influences its crystal packing and intermolecular interactions [6] [7].
Table 3: Dihedral Angles in Carbazol-9-yl-acetic acid
Dihedral Angle | Value (°) |
---|---|
Between two benzene rings | 2.8(5) |
Between pyrrole ring and first benzene ring | 1.5(5) |
Between pyrrole ring and second benzene ring | 1.3(5) |
Between pyrrole ring and carboxylic acid group | 88.5(1) |
Carbazol-9-yl-acetic acid exhibits a melting point range of 191-194 °C, as determined through experimental measurements [3] [9]. This relatively high melting point is indicative of strong intermolecular forces in the crystal structure, particularly hydrogen bonding between carboxylic acid groups [6] [7]. The boiling point of carbazol-9-yl-acetic acid has been estimated to be approximately 366.75 °C under standard conditions, with more precise measurements indicating 387.6 °C at 760 mmHg [3] [9]. These thermal properties reflect the compound's molecular weight and the presence of both aromatic and carboxylic acid functional groups [3].
The density of carbazol-9-yl-acetic acid has been reported as 1.26 g/cm³, with some estimates placing it at approximately 1.1508 g/cm³ [3] [9]. The calculated density from crystallographic data is 1.343 Mg/m³, which provides a more precise value based on the crystal structure [6]. The refractive index of carbazol-9-yl-acetic acid has been estimated to be approximately 1.5780 [3]. This relatively high refractive index is consistent with the compound's aromatic character and the presence of multiple conjugated systems [3] [9].
Carbazol-9-yl-acetic acid demonstrates varying solubility across different solvents, with particularly high solubility in polar organic solvents [10] [11]. The compound shows excellent solubility in dimethyl sulfoxide (DMSO) at 75 mg/ml, making DMSO an ideal solvent for applications requiring high concentrations [10] [11]. In contrast, its solubility in acetonitrile is considerably lower at 1.6 mg/ml [10].
The compound exhibits moderate solubility in tetrahydrofuran (THF) at 3.0 mg/ml, N-methyl-2-pyrrolidone (NMP) at 4.0 mg/ml, and N,N-dimethylacetamide (DMAC) at 3.6 mg/ml [10] [11]. Carbazol-9-yl-acetic acid is also soluble in ethanol, though quantitative data is limited [12]. As expected for a carboxylic acid with an aromatic system, the compound has limited solubility in water [12]. This solubility profile is consistent with the compound's molecular structure, featuring both a polar carboxylic acid group and a nonpolar aromatic system [10] [12].
Table 4: Solubility Profile of Carbazol-9-yl-acetic acid in Various Solvents
Solvent | Solubility |
---|---|
Dimethyl sulfoxide (DMSO) | 75 mg/ml |
Acetonitrile (ACN) | 1.6 mg/ml |
Tetrahydrofuran (THF) | 3.0 mg/ml |
N-methyl-2-pyrrolidone (NMP) | 4.0 mg/ml |
N,N-dimethylacetamide (DMAC) | 3.6 mg/ml |
Ethanol | Soluble |
Water | Limited solubility |
Carbazol-9-yl-acetic acid functions primarily as a weak acid due to its carboxylic acid group [3] [9]. The predicted pKa value for this compound is approximately 3.13 ± 0.10, which is typical for aryl-substituted acetic acids [3]. This acidity allows the compound to participate in acid-base reactions, forming carboxylate salts with appropriate bases [3] [9].
The compound contains one hydrogen bond donor (the carboxylic acid hydroxyl group) and three hydrogen bond acceptors (the carboxylic acid carbonyl oxygen, hydroxyl oxygen, and the nitrogen in the carbazole system) [3]. These characteristics influence its intermolecular interactions and solubility properties [3] [9]. In the crystal structure, the carboxylic acid groups form intermolecular hydrogen bonds with O—H···O distances of 2.645(2) Å and nearly linear bond angles of 171(2)°, contributing to the overall stability of the crystal lattice [6] [7].
The reactivity of carbazol-9-yl-acetic acid is governed by its two primary functional groups: the carbazole moiety and the carboxylic acid group [1] [3]. The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and salt formation [3] [10]. These reactions occur at the carboxylic acid group while leaving the carbazole portion intact [10].
The carbazole nitrogen, being already substituted with the acetic acid group, has reduced nucleophilicity compared to unsubstituted carbazole [1] [3]. However, the aromatic rings of the carbazole system can still participate in electrophilic aromatic substitution reactions, though these typically require more forceful conditions due to the electron-withdrawing effect of the acetic acid substituent [3] [10].
The compound can also undergo electrochemical polymerization to form poly(2-(9H-carbazol-9-yl) acetic acid), which exhibits interesting electrochromic properties [10] [11]. This polymerization process occurs through the oxidative coupling of carbazole units, resulting in a polymer with a weight average molecular weight of approximately 130,900 g/mol [10] [11].
Carbazol-9-yl-acetic acid demonstrates good thermal stability, as evidenced by its high melting and boiling points [3] [9]. The compound has a flash point of approximately 188.2 °C, indicating reasonable stability under normal temperature conditions [9]. The aromatic nature of the carbazole system contributes significantly to this stability through resonance stabilization [3] [6].
In the solid state, the crystal structure is stabilized by intermolecular O—H···O hydrogen bonds between carboxylic acid groups of adjacent molecules [6] [7]. These hydrogen bonds form with the symmetry operation −x+1, −y+1, −z+1, creating a network that enhances the overall stability of the crystal structure [6] [7]. The near-perpendicular orientation of the carboxylic acid group relative to the carbazole plane (dihedral angle of 88.5(1)°) also contributes to efficient crystal packing and stability [6] [7].
The synthesis of carbazol-9-yl-acetic acid has been achieved through several conventional methodologies, each offering distinct advantages and limitations. These traditional approaches have formed the foundation for modern synthetic strategies.
Systematic Sequential Approach
The most comprehensive conventional method involves a systematic five-step synthesis pathway developed by Yaqub and colleagues [1] [2]. This approach begins with the Fischer-type condensation of cyclohexanone with 1-phenylhydrazino-acetic acid in refluxing acetic acid, yielding 1,2,3,4-tetrahydrocarbazole-9-acetic acid in 70.2% yield [1]. The reaction proceeds through initial imine formation followed by acid-catalyzed cyclization and rearrangement. The subsequent steps involve selective bromination using N-bromosuccinimide in carbon tetrachloride at 50-80°C, followed by elimination reactions with pyridine at 150-180°C to achieve progressive aromatization [1]. This methodology demonstrates excellent regioselectivity and produces high-purity products with each intermediate compound possessing biological activity.
Direct Nucleophilic Substitution Method
A more direct approach involves the nucleophilic substitution of carbazole with bromoacetic acid under basic conditions [3]. The reaction is performed by dissolving carbazole (8.35 g) and sodium hydroxide (6.0 g) in dimethyl sulfoxide at 85°C for 30 minutes, followed by slow addition of bromoacetic acid (8.35 g) in batches [3]. The reaction mixture is stirred overnight and the product precipitated by acidification to pH 4. This method offers simplicity and directness but requires careful pH control and purification steps.
Fischer Indole Synthesis Variants
Traditional Fischer indole methodology has been adapted for carbazole-9-acetic acid synthesis [4]. The reaction between phenylhydrazine and 1,3-cyclohexanedione in acetic acid/sulfuric acid medium produces the corresponding carbazolone intermediate, which undergoes subsequent oxidation to yield the target compound in 51% yield [4]. While this approach provides good regioselectivity, the yields are generally moderate compared to sequential methods.
Cadogan Cyclization Approach
The Cadogan cyclization represents another conventional strategy utilizing 2-nitrobiphenyl derivatives [5]. The method employs triphenylphosphine in o-dichlorobenzene under thermal conditions to achieve reductive cyclization. This approach offers excellent functional group tolerance and precise regiocontrol, making it suitable for synthesizing substituted derivatives. The starting 2-nitrobiphenyl derivatives are readily prepared through Suzuki-Miyaura cross-coupling reactions [5].
Temperature and Reaction Time Optimization
Systematic optimization studies have revealed that reaction temperature significantly impacts both yield and product quality [1] [6]. For the sequential approach, maintaining reflux conditions at exactly 100°C during the initial condensation step, followed by controlled heating at 150-180°C during elimination reactions, maximizes yields while minimizing side reactions [1]. Extended reaction times beyond optimal ranges lead to decomposition and reduced yields.
Solvent System Optimization
Solvent selection plays a crucial role in reaction efficiency [6]. Mixed solvent systems, particularly tetrahydrofuran/methanol (1:1), have demonstrated superior results compared to single solvents [6]. The mixed system enhances solubility of both reactants and intermediates while providing optimal dielectric environment for the reaction. Polar aprotic solvents such as dimethyl sulfoxide facilitate nucleophilic substitution reactions, while protic solvents are essential for acid-catalyzed cyclization steps [3].
Catalyst and Reagent Optimization
The choice of catalysts and reagents significantly influences reaction outcomes [6] [7]. For palladium-catalyzed cross-coupling approaches, the combination of Pd(PPh₃)₂Cl₂ (2 mol%) with CuI (2 mol%) and K₂CO₃ (2.5 equivalents) in THF/methanol provides optimal conditions [6]. Base selection is critical, with potassium carbonate consistently outperforming sodium carbonate, cesium carbonate, or triethylamine [6].
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an effective optimization strategy for carbazole synthesis [8] [7]. The method reduces reaction times from hours to minutes while maintaining or improving yields. Microwave-assisted synthesis of carbazoles from nitrobiphenyl intermediates in the presence of P(OEt)₃ or PPh₃ achieves 96% yield in just 2 minutes at 200 W power [8]. This approach offers significant advantages in terms of energy efficiency and reaction scalability.
Electrochemical synthesis of carbazol-9-yl-acetic acid derivatives represents a clean, catalyst-free approach that enables direct formation of conducting polymer films [9] [3]. The electropolymerization process involves oxidation of the carbazole monomer to form radical cations, followed by coupling reactions and subsequent polymer formation.
Cyclic Voltammetric Polymerization
Constant Potential Electrolysis
Constant potential electrolysis at +1.6 V provides an alternative approach for homogeneous film formation [9]. This method offers better control over film thickness and uniformity compared to cyclic voltammetry, particularly for applications requiring specific film properties. The technique is especially valuable when combined with acidic media to enhance doping levels [9].
Galvanostatic Electrodeposition
Galvanostatic methods employ constant current conditions to achieve controlled polymer deposition [10]. This approach enables precise control over charge passed and polymer mass, making it suitable for quantitative studies and standardized film preparation. Current densities of 0.1-1.0 mA/cm² typically provide optimal results [10].
Pulse Electrochemical Techniques
Advanced pulse techniques, including differential pulse voltammetry and square wave voltammetry, offer enhanced selectivity and reduced side reactions [11]. These methods are particularly useful for synthesizing high-quality films with minimal defects and optimal electronic properties.
Supporting Electrolyte Effects
The choice of supporting electrolyte profoundly influences electropolymerization behavior and resulting polymer properties [12] [13]. Tetrabutylammonium tetrafluoroborate (TBABF₄) at 0.1 M concentration provides optimal results, offering excellent ionic conductivity and film stability [9] [3]. The tetrafluoroborate anion effectively stabilizes the polymer backbone while allowing reversible doping/dedoping processes. Alternative electrolytes such as tetrabutylammonium hexafluorophosphate (TBAPF₆) provide comparable results but with slightly different electrochemical windows [14] [15].
Lithium perchlorate enhances ionic conductivity but may lead to different morphological properties due to the smaller cation size [16]. Tetraethylammonium chloride requires lower oxidation potentials but may result in less stable films [13]. The concentration of supporting electrolyte significantly affects conductivity, with 0.1 M representing the optimal balance between ionic strength and electrolyte solubility [9] [3].
Acidic Media Enhancement
Addition of acids such as tetrafluoroboric acid (HBF₄) at 25-50 mM concentration substantially improves polymerization efficiency and film quality [9] [3]. Acidic conditions promote better polymer formation through enhanced protonation equilibria and improved doping levels. The resulting polymers exhibit higher conductivities (4.3×10⁻² S/cm) and enhanced electrochromic contrast [9]. However, excessive acid concentrations (>50 mM) may lead to overoxidation and polymer degradation [9].
Solvent System Optimization
Acetonitrile serves as the primary solvent due to its wide electrochemical window, good ionic conductivity, and compatibility with carbazole derivatives [9] [12] [11]. The dielectric constant of 37.5 provides adequate solvation of both ionic species and organic monomers. Dichloromethane offers an alternative with lower dielectric constant (8.9) but limited solubility for polar compounds [14].
Mixed solvent systems demonstrate superior performance in many cases [12] [6]. Tetrahydrofuran/methanol mixtures (1:1) enhance polymerization efficiency and film quality compared to single solvents [6]. The combination provides optimal solvation properties while maintaining electrochemical stability. Boron trifluoride ethyl etherate (BFEE) enables polymerization at significantly lower potentials (0.71 V vs 1.33 V in acetonitrile) but requires specialized handling [12].
Working Electrode Selection
Platinum electrodes represent the gold standard for carbazole electropolymerization due to their exceptional electrochemical stability and favorable nucleation properties [9] [17] [11]. Platinum disc electrodes (0.018-0.05 cm²) provide uniform current distribution and reproducible film formation. The high work function of platinum (5.12-5.93 eV) facilitates hole injection into the polymer, promoting efficient polymerization [9].
Indium tin oxide (ITO) electrodes offer the advantage of optical transparency, making them ideal for spectroelectrochemical studies and device applications [9] [18] [11]. However, ITO exhibits higher sheet resistance compared to platinum, which may affect polymerization kinetics and film uniformity. Surface treatment of ITO with oxygen plasma or UV-ozone improves wettability and nucleation density [11].
Glassy carbon electrodes provide a wide potential window and low background currents but may suffer from surface fouling during extended polymerization [11]. Regular polishing with alumina is necessary to maintain electrode performance. Stainless steel electrodes offer cost advantages for large-scale applications but exhibit lower electrochemical stability [15].
Counter Electrode Considerations
Platinum wire serves as the standard counter electrode due to its chemical inertness and high surface area [9] [17]. The wire configuration provides adequate current capacity while minimizing ohmic losses. Alternative materials such as graphite or stainless steel may be used for cost-sensitive applications but may introduce contamination issues [14].
Irritant